![molecular formula C9H9N3O2 B1446909 Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1416241-62-7](/img/structure/B1446909.png)

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Vue d'ensemble

Description

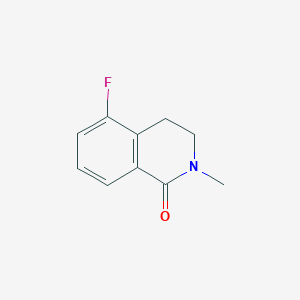

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolo-pyrimidines involves a multicomponent reaction . The reaction includes the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Molecular Structure Analysis

The molecular structure of triazolo-pyrimidines is characterized by a five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The Dimroth rearrangement, a type of isomerization of heterocycles, is often involved in the chemical reactions of triazolo-pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Applications De Recherche Scientifique

1. Application in Drug Discovery and Medicinal Chemistry The [1,2,4]triazolo[4,3-a]quinolines, a class of compounds that includes Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, play a significant role in modern-day drug discovery and medicinal chemistry . They have been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity . They also show prospective antitumor , anticonvulsant , anti-inflammatory , and antimicrobial activities .

Application in Cascade Transformations

Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . This strategy was developed for an innovative synthetic protocol employing simultaneous or sequential annulation of two different heterocyclic cores .

3. Application in the Synthesis of Heterocyclic Compounds The synthesis of heterocyclic compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities . Developing sustainable methodologies for the synthesis of fused heterocyclic compounds is an actively pursued area of research .

4. Application in the Treatment of Cardiovascular Disorders Compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold have been utilized in the treatment of cardiovascular disorders .

5. Application in the Treatment of Type 2 Diabetes The [1,2,4]triazolo[4,3-a]pyridine scaffold is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

6. Application in the Treatment of Hyperproliferative Disorders These types of compounds have been used in the treatment of hyperproliferative disorders .

Application in Material Sciences

These types of compounds have various applications in the material sciences fields as well .

8. Application in the Development of Antiviral Agents The introduction of a heterocyclic substituent at C-5 could allow for the preparation of chimeric scaffolds with improved biological activities. This strategy was employed in the development of cytotoxic and antiviral agents .

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-6-10-11-8(12)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPWHNUODSDIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NN=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)